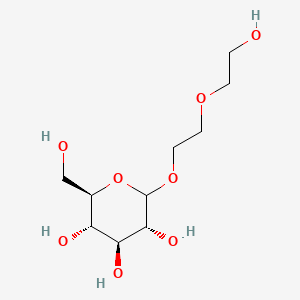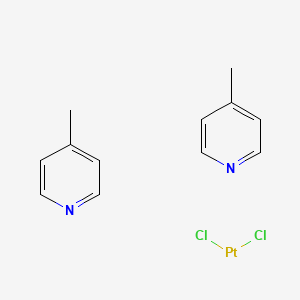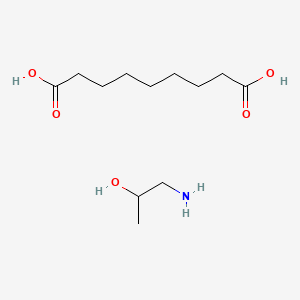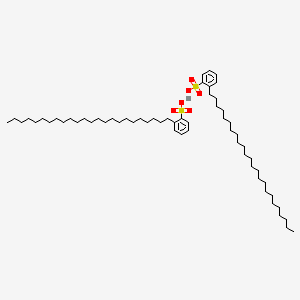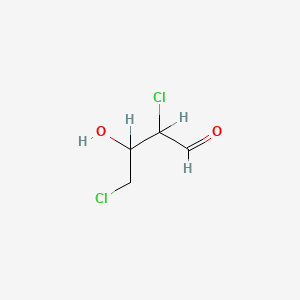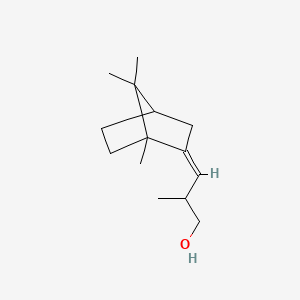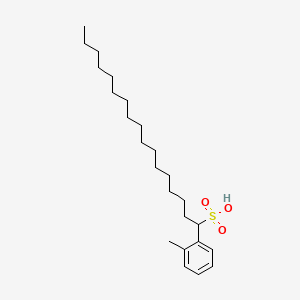
(2,2-Bis(nonyloxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Bis(nonyloxy)ethyl)benzene: is a chemical compound with the molecular formula C26H46O2 and a molecular weight of 390.6422 g/mol . It is characterized by the presence of two nonyloxy groups attached to an ethylbenzene core. This compound is achiral and does not exhibit optical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Bis(nonyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with nonyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-Bis(nonyloxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2,2-Bis(nonyloxy)ethyl)benzene is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins .
Biology: In biological research, this compound is utilized in the study of lipid membranes and their interactions with proteins. It is also used in the development of surfactants and emulsifiers .
Medicine: It can be used to formulate nanoparticles for targeted drug delivery .
Industry: In the industrial sector, this compound is employed in the manufacture of lubricants, plasticizers, and coatings. Its unique chemical properties make it suitable for use in various formulations .
Wirkmechanismus
The mechanism of action of (2,2-Bis(nonyloxy)ethyl)benzene involves its interaction with lipid membranes. The nonyloxy groups facilitate the insertion of the compound into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes .
Molecular Targets and Pathways: The primary molecular targets of this compound are lipid membranes and associated proteins. The compound can modulate signaling pathways by influencing membrane dynamics and protein interactions .
Vergleich Mit ähnlichen Verbindungen
- (2,2-Bis(hexyloxy)ethyl)benzene
- (2,2-Bis(octyloxy)ethyl)benzene
- (2,2-Bis(decyloxy)ethyl)benzene
Uniqueness: Compared to its analogs, (2,2-Bis(nonyloxy)ethyl)benzene exhibits unique properties due to the length of its nonyloxy chains. This affects its solubility, hydrophobicity, and interaction with lipid membranes, making it particularly useful in specific applications such as drug delivery and membrane studies .
Eigenschaften
CAS-Nummer |
93981-53-4 |
|---|---|
Molekularformel |
C26H46O2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2,2-di(nonoxy)ethylbenzene |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-18-22-27-26(24-25-20-16-15-17-21-25)28-23-19-14-12-10-8-6-4-2/h15-17,20-21,26H,3-14,18-19,22-24H2,1-2H3 |
InChI-Schlüssel |
GUGANXZUIVXJBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



